molecular formula C22H19N3 B5592536 5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]

5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]

Cat. No. B5592536
M. Wt: 325.4 g/mol
InChI Key: QTLAIAKMLYNAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds, including those related to "5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]," often involves 1,3-dipolar cycloaddition reactions. For instance, complex spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines] were efficiently synthesized through cycloaddition reactions of N-phenacylquinolinium bromides with 3-phenacylideneoxindoles, highlighting the regioselective and diastereoselective nature of these syntheses (Lei Wu, Jing Sun, & Chaoguo Yan, 2012). Similarly, another study reported the synthesis of hexahydro-1'H,8”H-dispiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizine-2',7”-indolizin]-8”-ones via cycloaddition, further demonstrating the versatility of these approaches (Yulin Ling, Yulin Huang, & Xiaofang Li, 2021).

Molecular Structure Analysis

Spiro compounds are characterized by their unique molecular structures, where two or more rings are joined at a single atom. The molecular structure analysis often involves X-ray crystallography to elucidate the stereochemistry and confirm the regio- and diastereoselectivity of the synthesis processes. The studies mentioned above include detailed characterization data supporting the specific spiro configurations obtained through synthetic methods.

Chemical Reactions and Properties

Spiro compounds exhibit a wide range of chemical reactions, largely due to their multifaceted structural frameworks. They can undergo various transformations, including cycloadditions, condensations, and cyclizations, leading to a broad spectrum of chemical properties. For example, the synthesis of spiro compounds via a four-component reaction catalyzed by MgCl2 demonstrates the compounds' versatility and the reactions' efficiency and environmental friendliness (Tianhua Shen et al., 2015).

properties

IUPAC Name

spiro[1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene-21,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c1-2-8-16-15(7-1)14-22(11-5-6-12-22)25-20(16)13-19-21(25)24-18-10-4-3-9-17(18)23-19/h1-4,7-10,13H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLAIAKMLYNAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=CC5=NC6=CC=CC=C6N=C5N24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.